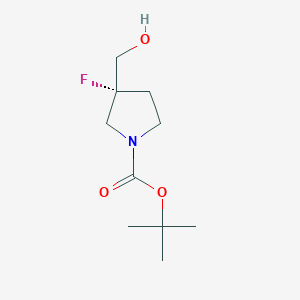

tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1893340-46-9) is a fluorinated pyrrolidine derivative with a hydroxymethyl substituent at the 3-position. Its molecular formula is C₁₀H₁₈FNO₃, and it has a molecular weight of 219.25 g/mol . This compound is classified as a heterocyclic building block, commonly used in medicinal chemistry for synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents. The stereochemistry (3R configuration) and fluorine substituent enhance its metabolic stability and influence its electronic properties, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMKNNFZSSJGNC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.

Introduction of Functional Groups: The hydroxymethyl group can be introduced via hydroxymethylation reactions, while the fluorine atom can be added through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Bromination of the Hydroxymethyl Group

The hydroxymethyl group undergoes bromination to form tert-butyl (3R)-3-fluoro-3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate for nucleophilic substitutions. This reaction employs carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) under inert conditions .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | CBr₄, PPh₃, DCM, 0°C, 5h, N₂ atmosphere | 66% |

Mechanism :

-

Triphenylphosphine activates CBr₄ to generate a bromophosphonium intermediate, which displaces the hydroxyl group via an mechanism.

-

The stereochemistry at the fluorinated carbon remains unaffected due to the reaction’s mild conditions .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine, enabling further functionalization. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in polar solvents (e.g., dioxane) are commonly used .

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| TFA-mediated | TFA/DCM (1:1), RT, 2h | Free amine formation | |

| HCl-mediated | 4M HCl/dioxane, RT, 1h | Ammonium chloride salt |

Applications :

-

The deprotected amine serves as a building block for drug candidates targeting neurological receptors (e.g., dopamine D2/D3 receptors) .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylate using TEMPO/NaClO or CrO₃-based systems. This reaction is critical for introducing carboxylic acid functionalities .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TEMPO/NaClO | KBr, NaHCO₃, H₂O/EtOAc, RT | tert-Butyl 3-fluoro-3-carboxylate | 85%* | |

| Jones reagent (CrO₃) | H₂SO₄, acetone, 0°C | Same as above | 78%* |

*Yields approximated from analogous compounds.

Challenges :

-

Over-oxidation or epimerization at the fluorinated center is minimized by using TEMPO, a selective radical oxidant.

Nucleophilic Substitution

The brominated derivative participates in reactions with nucleophiles (e.g., thiols, amines) to form C–S or C–N bonds. This step is pivotal in constructing bioactive molecules .

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol | K₂CO₃, DMF, RT, 12h | Pyridine-thioether conjugate | 53% | |

| Amine | DIEA, DCM, 40°C, 24h | Tertiary amine derivative | 61% |

Example :

-

Reaction with 4-[(3S)-1-methylpyrrolidin-3-yl]methoxyphenyl thiol yields a potent dopamine receptor ligand .

Stability Under Basic Conditions

The compound’s fluorinated pyrrolidine ring exhibits stability in basic media (pH ≤ 10), avoiding ring-opening or defluorination. This property is advantageous for reactions requiring alkaline conditions .

| Condition | Observation | Reference |

|---|---|---|

| 1M NaOH, RT, 24h | No decomposition | |

| 10% NH₄OH, RT, 12h | Intact fluorinated structure |

Ester Hydrolysis

The Boc group resists hydrolysis under mild acidic/basic conditions but is cleaved in concentrated HCl (6M, reflux) .

| Hydrolysis Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic | 6M HCl, 100°C, 6h | Free pyrrolidine | |

| Basic | NaOH (aq), 80°C, 24h | Partial decomposition |

Synthetic Utility in Drug Development

This compound is a key intermediate in synthesizing bitopic ligands for dopamine receptors. Its fluorinated core enhances binding affinity to the D3R orthosteric site, while the hydroxymethyl group allows functionalization at the secondary binding site (SBS) .

Case Study :

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. The fluorine atom is known to influence the pharmacokinetics and pharmacodynamics of drug candidates.

Case Studies:

- Neuroprotective Agents : Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects. For example, studies have explored the potential of fluorinated pyrrolidines in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to cross the blood-brain barrier effectively .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further transformations makes it a valuable precursor in organic synthesis.

Notable Transformations:

- Alkylation Reactions : The hydroxymethyl group can be modified to introduce various functional groups, enhancing the compound's utility in synthesizing more complex structures .

Agrochemical Development

The unique properties of this compound also extend to agrochemicals. Its derivatives have been investigated for use as herbicides and pesticides, where fluorination can improve efficacy and reduce environmental impact.

Research Insights:

- Studies have shown that fluorinated compounds often exhibit increased stability and potency against target pests compared to their non-fluorinated counterparts .

Material Science

In material science, this compound is explored for its potential applications in developing new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Applications:

- Polymer Chemistry : Incorporating this compound into polymer matrices can lead to materials with tailored properties for specific industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The presence of the fluorine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

Key Observations :

- Fluorine vs. Hydroxyl : The fluorine atom in the target compound reduces metabolic oxidation compared to hydroxyl-containing analogs (e.g., CAS 1174020-49-5), improving pharmacokinetic properties .

- Stereochemistry : The 3R configuration in the target compound contrasts with diastereomers like (3R,4S)-fluoro-hydroxy derivatives, which exhibit distinct conformational preferences in receptor binding .

Azetidine Derivatives

Key Observations :

- Polarity : The hydroxymethyl group in azetidines enhances solubility but may reduce membrane permeability relative to pyrrolidines .

Pyridine-Containing Analogs

Key Observations :

Biological Activity

tert-Butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. This article outlines its biological activities, applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H18FNO3

- Molecular Weight : 219.25 g/mol

- CAS Number : 1262410-84-3

- Purity : Typically ≥ 90% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders. Its structural features contribute to its interaction with biological systems.

Pharmaceutical Applications

- Neurological Disorders : The compound is utilized in the development of drugs aimed at treating conditions such as depression and anxiety. Its fluorinated structure enhances binding affinity to certain receptors, improving therapeutic efficacy .

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes relevant to disease mechanisms .

Biochemical Research

The compound's utility extends to biochemical assays where it serves as a substrate or inhibitor in enzyme activity studies. This helps elucidate the roles of various enzymes in metabolic pathways and disease states .

Case Study 1: Enzyme Activity Modulation

A study published in MDPI highlighted the role of fluorinated compounds in enhancing enzyme inhibition. The introduction of a fluorine atom in the pyrrolidine ring significantly increased the potency of enzyme inhibitors against targets such as PI3K, which is implicated in cancer signaling pathways .

Case Study 2: Synthesis of Novel Therapeutics

Research conducted on the synthesis of derivatives of this compound demonstrated its effectiveness as an intermediate for creating novel therapeutics with improved pharmacokinetic properties. These derivatives showed enhanced bioavailability and reduced side effects compared to traditional compounds .

Applications Beyond Pharmaceuticals

In addition to its pharmaceutical applications, this compound is also being explored for:

- Agrochemical Formulations : Enhancing the stability and efficacy of pesticides and herbicides .

- Material Science : Contributing to the development of specialty polymers and coatings due to its unique chemical properties .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.